molecular formula C19H19Cl2N5O B2555542 5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866016-49-1

5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2555542
CAS No.: 866016-49-1
M. Wt: 404.3
InChI Key: HNBOKVDREDTFEJ-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of Benzyl Groups: The benzyl groups can be attached through alkylation reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. This compound could be investigated for similar applications.

Medicine

Medicinally, triazole compounds are known for their antifungal and antiviral properties. This compound might be explored for its potential therapeutic effects in treating infections or other diseases.

Industry

Industrially, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could have applications in these areas as well.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole compounds can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    Fluconazole: A triazole antifungal medication.

    Rufinamide: A triazole derivative used as an anticonvulsant.

Uniqueness

What sets 5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dichlorobenzyl and ethylbenzyl groups may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

5-amino-N-[(2,4-dichlorophenyl)methyl]-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5O/c1-2-12-3-5-13(6-4-12)11-26-18(22)17(24-25-26)19(27)23-10-14-7-8-15(20)9-16(14)21/h3-9H,2,10-11,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBOKVDREDTFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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